
3-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)propanoic acid is a complex organic compound with significant applications in scientific research. Its molecular formula is C16H15N3O6, and it has a molecular weight of 345.31 g/mol. This compound is known for its role in the development of targeted protein degradation technologies and other advanced chemical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)propanoic acid typically involves multiple steps, including substitution, click reactions, and addition reactions . The starting material often used is 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione . The reaction conditions vary depending on the specific synthetic route, but common reagents include sodium cyanoborohydride, triethylamine, and propylphosphonic anhydride .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
3-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
科学研究应用
3-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)propanoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Chemistry: Used as a building block for synthesizing more complex molecules and for studying reaction mechanisms.
Biology: Employed in the development of targeted protein degradation technologies, such as PROTACs (Proteolysis Targeting Chimeras).
Medicine: Investigated for its potential therapeutic applications, including cancer treatment and neurodegenerative diseases.
Industry: Utilized in the production of advanced materials and chemical intermediates.
作用机制
The mechanism of action of 3-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)propanoic acid involves its interaction with specific molecular targets and pathways. In the context of targeted protein degradation, it functions as a ligand that binds to the protein of interest, facilitating its ubiquitination and subsequent degradation by the proteasome . This process is mediated by the formation of a ternary complex involving the target protein, the ligand, and an E3 ubiquitin ligase .
相似化合物的比较
Similar Compounds
Some compounds similar to 3-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)propanoic acid include:
Thalidomide: Known for its immunomodulatory and anti-inflammatory properties.
Pomalidomide: A derivative of thalidomide with enhanced anti-cancer activity.
Lenalidomide: Another thalidomide derivative used in the treatment of multiple myeloma.
Uniqueness
What sets this compound apart from these similar compounds is its specific application in targeted protein degradation technologies. Its unique structure allows for the formation of stable ternary complexes, making it a valuable tool in the development of PROTACs and other advanced therapeutic strategies .
属性
分子式 |
C16H17N3O5 |
|---|---|
分子量 |
331.32 g/mol |
IUPAC 名称 |
3-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]propanoic acid |
InChI |
InChI=1S/C16H17N3O5/c20-13-5-4-12(15(23)18-13)19-8-10-9(16(19)24)2-1-3-11(10)17-7-6-14(21)22/h1-3,12,17H,4-8H2,(H,21,22)(H,18,20,23) |
InChI 键 |
IRTGVWOJNUZIMV-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



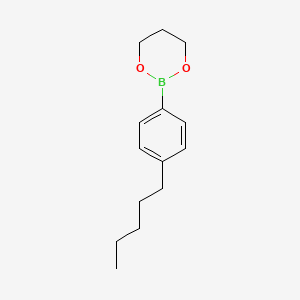
![5,6-Dichloro-2,2-dimethylbenzo[d][1,3]dioxole](/img/structure/B15221549.png)
![5-Chloro-[2,4'-bipyridin]-3-amine](/img/structure/B15221553.png)
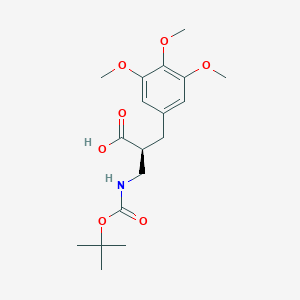

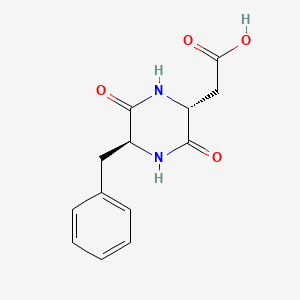

![(5AR,9aS)-1-(Trifluoromethyl)-4,5,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a][1,6]naphthyridine](/img/structure/B15221579.png)
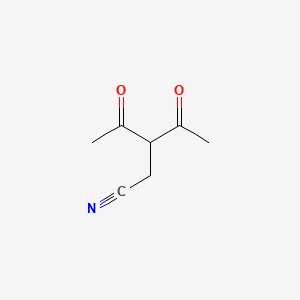


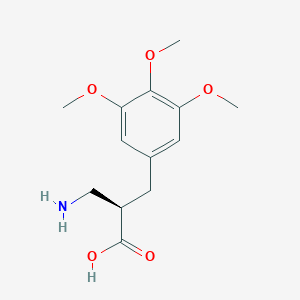
![7-Bromo-4-chloro-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B15221612.png)
